molecular formula C21H15ClFN3O2S2 B2815547 N-(2-chloro-4-fluorophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1105200-15-4

N-(2-chloro-4-fluorophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2815547
CAS No.: 1105200-15-4
M. Wt: 459.94
InChI Key: PZIVLEWIXFGZEM-UHFFFAOYSA-N
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Description

Molecular Formula: C₂₁H₁₅ClFN₃O₂S₂ Molecular Weight: 459.938 g/mol Structure: The compound features a thieno[3,2-d]pyrimidin-4-one core substituted with a methyl group at position 3, a phenyl group at position 6, and a sulfanylacetamide side chain linked to a 2-chloro-4-fluorophenyl moiety.

Properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN3O2S2/c1-26-20(28)19-16(10-17(30-19)12-5-3-2-4-6-12)25-21(26)29-11-18(27)24-15-8-7-13(23)9-14(15)22/h2-10H,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIVLEWIXFGZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-fluorophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction between 3,5-difluorobenzohydrazide and 3-methyl-2-benzoxazolinone in the presence of a dehydrating agent like phosphorus oxychloride can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-fluorophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2-chloro-4-fluorophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s biological activity makes it a candidate for studies related to enzyme inhibition and receptor binding.

    Industry: Used in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-fluorophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Yield (%)
N-(2-Chloro-4-fluorophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide C₂₁H₁₅ClFN₃O₂S₂ 459.94 2-Cl, 4-F; 3-CH₃; 6-Ph - -
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide C₁₃H₁₁Cl₂N₃O₂S 344.21 2,3-diCl; 4-CH₃; dihydropyrimidine core 230–232 80
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide C₂₂H₁₆ClF₃N₃O₂S₂ 520.96 4-Cl; 2-CF₃; dihydrothienopyrimidine core - -
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide C₁₂H₁₂ClN₅OS 309.77 4-Cl; 4,6-NH₂ pyrimidine core - -
Key Observations:

Core Heterocycle Variation: The target compound uses a thieno[3,2-d]pyrimidin-4-one core, whereas analogs like the dihydropyrimidine () and diaminopyrimidine () derivatives exhibit simpler pyrimidine backbones. Thienopyrimidine cores enhance aromatic stacking and metabolic stability compared to non-fused pyrimidines .

Substituent Effects :

  • Halogenation : The 2-chloro-4-fluorophenyl group in the target compound combines Cl (lipophilic) and F (metabolic stabilization), whereas the 2,3-dichlorophenyl analog () prioritizes lipophilicity. The 4-chlorophenyl derivative () lacks fluorine, reducing electronegativity .
  • Trifluoromethyl Group : The CF₃ substituent in ’s compound increases molecular weight (520.96 vs. 459.94) and introduces strong electron-withdrawing effects, which may enhance target binding but reduce solubility .

Synthetic Feasibility: The dihydropyrimidine analog () was synthesized in 80% yield, suggesting robust methodology.

Pharmacological Implications (Inferred from Structural Trends)

While direct activity data are unavailable in the provided evidence, structural trends align with known structure-activity relationships (SARs):

  • Thienopyrimidine Cores: Often associated with kinase inhibition (e.g., EGFR, VEGFR) due to ATP-binding pocket mimicry. The methyl and phenyl groups may enhance hydrophobic interactions .
  • Sulfanylacetamide Linkers : Facilitate hydrogen bonding with target proteins. The 2-chloro-4-fluorophenyl group’s steric and electronic profile may improve selectivity over off-targets compared to dichlorophenyl analogs .
  • Trifluoromethyl Groups : Common in CNS drugs for blood-brain barrier penetration; however, the CF₃ analog’s higher molecular weight (520.96) may limit bioavailability .

Physicochemical and ADME Considerations

  • Lipophilicity : The target compound’s Cl/F substitution balances lipophilicity (Cl) and polarity (F), favoring membrane permeability. The CF₃ analog () risks excessive hydrophobicity .
  • Metabolic Stability : Fluorine in the target compound may reduce oxidative metabolism compared to chlorine-only analogs () .
  • Crystallinity : The dihydropyrimidine analog’s high melting point (230°C, ) suggests strong crystal packing, which may complicate formulation compared to the target compound .

Biological Activity

N-(2-chloro-4-fluorophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a novel compound with significant potential in medicinal chemistry, particularly in the field of anticancer research. Its unique structure incorporates a thienopyrimidine moiety, which is known for various biological activities including anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C21H15ClFN3O2S2, with a molecular weight of 459.9 g/mol. The compound features a chloro and fluorine substitution on the phenyl ring, which may enhance its biological activity by improving binding affinity to target proteins.

Biological Activity Overview

Recent studies have indicated that derivatives of thienopyrimidine compounds exhibit promising anticancer activities by targeting key signaling pathways involved in tumor growth and proliferation. This compound's structural elements suggest potential interactions with various biological targets.

Anticancer Activity

In vitro studies have demonstrated that similar thienopyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. For instance, a study highlighted that certain thiophene derivatives exhibited significant antiproliferative effects against liver (HepG2) and prostate (PC-3) cancer cell lines, with IC50 values indicating effective cytotoxicity. Specifically, compounds with structural similarities to N-(2-chloro-4-fluorophenyl)-2-{...} showed IC50 values ranging from 0.075 µM to 6.96 µM against key targets such as VEGFR-2 and AKT, leading to apoptosis in cancer cells .

The mechanism by which this compound exerts its biological effects likely involves the inhibition of critical kinases associated with cancer progression. Studies have shown that similar compounds can induce S phase cell cycle arrest and activate caspase pathways leading to apoptosis . Docking studies suggest that the active site interactions are comparable to established inhibitors of VEGFR and AKT, underscoring the potential for this compound to act as a selective inhibitor in cancer therapy.

Case Studies and Research Findings

  • In Vitro Studies : A comprehensive screening of thienopyrimidine derivatives revealed that those with electron-withdrawing groups like chloro and fluoro substitutions demonstrated enhanced anticancer activity. For example:
    • Compound 3b : IC50 = 3.105 µM against HepG2 cells.
    • Compound 4c : IC50 = 0.075 µM against VEGFR-2 .
    CompoundCell LineIC50 (µM)Mechanism
    3bHepG23.105Apoptosis induction
    4cVEGFR-20.075Kinase inhibition
  • Structural Analysis : The presence of the thienopyrimidine scaffold has been linked to the modulation of various cellular pathways. The structural features contribute to binding affinities that are crucial for inhibiting target proteins involved in tumorigenesis.

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